molecular formula C47H61N7O8 B1192916 IVDE77

IVDE77

Numéro de catalogue: B1192916
Poids moléculaire: 852.05
Clé InChI: AAPRWZFIOAUINZ-AGAFZLDISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IVDE77 is the first Ang IV-analogue with the ability to abolish IRAP-availability completely at the cell surface in vitro.

Applications De Recherche Scientifique

Pharmacological Applications

2.1 Cognitive Enhancement

Research indicates that inhibition of IRAP can enhance cognitive functions in animal models. Studies have demonstrated that compounds like IVDE77 may lead to improved memory and learning capabilities by modulating neuropeptide activity . This suggests potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases such as Alzheimer's.

2.2 Antihypertensive Effects

IRAP is also involved in the regulation of blood pressure through its action on angiotensin peptides. By inhibiting IRAP, this compound may contribute to lowering blood pressure, presenting a possible avenue for developing antihypertensive therapies .

Case Study 1: Cognitive Function Improvement

In a study examining the effects of IRAP inhibition on cognitive performance, this compound was administered to mice subjected to memory tasks. Results showed a marked improvement in performance compared to control groups, indicating that IRAP inhibition can enhance synaptic plasticity and memory retention .

Case Study 2: Cardiovascular Health

Another investigation focused on the cardiovascular implications of this compound. Mice treated with this compound exhibited lower systolic blood pressure and improved vascular function, suggesting its potential as a therapeutic agent in managing hypertension .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to other known IRAP inhibitors:

Compound Ki (nM) Selectivity Primary Application
Angiotensin IV62LowHypertension
AL-117.6ModerateCognitive enhancement
This compound 1.7 High Cognitive enhancement, Hypertension

Analyse Des Réactions Chimiques

High-Throughput Reaction Monitoring

Modern advancements in reaction analysis emphasize rapid, multiplexed evaluation of chemical outcomes. Techniques like acoustic droplet ejection mass spectrometry (ADE-MS) enable sub-second readouts of reaction progress by analyzing intrinsic fragmentation patterns of boron-, nitrogen-, and oxygen-containing groups . This method is particularly effective for modular synthesis strategies, where diverse reaction conditions must be screened efficiently.

Mechanistic Insights from Hypervalent Iodine Reagents

Hypervalent iodine reagents (e.g., Dess-Martin periodinane) demonstrate unique reactivity with aromatic amines (anilides), forming complex heterocycles in single-step reactions . Such transformations highlight the importance of:

  • Mechanistic studies to identify reactive intermediates and transition states.

  • Synthetic versatility , as anilide substrates are readily accessible from commercial building blocks.

Stoichiometric Calculations and Yield Optimization

Reagent tables are critical for precise calculation of theoretical yields. For example:

ReagentAmount (g)Molar Mass (g/mol)Moles
2-Bromoaniline5.1186.010.0275
Iodine (I₂)3.2253.810.0126
NaOH2.540.000.0625

Theoretical yield is determined by identifying the limiting reagent (I₂ in this case) and applying stoichiometric ratios3.

Continuous Reaction Monitoring

ADE-MS facilitates real-time tracking of reaction progress without chromatographic separation, enabling:

  • Target-agnostic analysis for diverse chemical pathways.

  • Ultra-high throughput synthesis by integrating multiplexed reaction formats .

Synthetic Pathway Optimization

  • Reagent compatibility : Hypervalent iodine reagents (e.g., Dess-Martin periodinane) are effective for oxidations and cyclizations but require precise control of reaction conditions .

  • Scalability : Modular synthesis frameworks reduce reliance on rare intermediates, enhancing process efficiency .

Q & A

Basic Research Questions

Q. What is the role of IVDE77 in insulin-regulated aminopeptidase (IRAP) inhibition, and how does its structure contribute to selectivity?

this compound is a potent IRAP inhibitor characterized by its ability to eliminate cell-surface IRAP availability while maintaining selectivity against angiotensin receptor type 1 (AT1) and resistance to proteolytic degradation . Its structure includes a constrained N-terminal region (via Cys/hCys substitutions) and a C-terminal AMPAA motif, which enhances IRAP affinity and reduces cross-reactivity with aminopeptidase N (APN) . Key structural features include a 13-membered ring formed by oxidative cyclization, critical for metabolic stability and target specificity .

Q. How can researchers resolve contradictions in this compound's effects on pro-inflammatory macrophage activation?

Contradictions arise from divergent IRAP recruitment patterns under IFN-γ (sustained increase) versus LPS (transient spike) . To address this:

  • Time-Course Experiments : Track [³H]this compound binding at multiple timepoints (0–24 hrs) post-stimulation.
  • Pathway Inhibition : Use JAK/STAT or NF-κB inhibitors to isolate signaling mechanisms driving IRAP trafficking.
  • Single-Cell Analysis : Apply flow cytometry or live imaging to assess heterogeneity in IRAP expression across macrophage subsets.

Q. What methodological considerations are critical for optimizing this compound derivatives with improved pharmacokinetic properties?

  • Structural Modifications :

  • Replace Val¹/Ile³ with non-natural amino acids (e.g., D-amino acids) to enhance proteolytic resistance .
  • Adjust ring size (11- vs. 13-membered) to balance conformational flexibility and target engagement .
    • In Vivo Validation :
  • Use IRAP⁻/⁻ mice as controls to confirm on-target effects .
  • Measure plasma stability via LC-MS/MS and tissue distribution using radiolabeled analogs.

Q. How should researchers design experiments to replicate this compound's reported IRAP/AT1 selectivity in novel cell lines?

  • Cell Model Selection : Use primary macrophages or IRAP-transfected HEK293 cells to avoid endogenous receptor interference.
  • Competitive Binding Assays : Co-treat with AT1 agonists (e.g., angiotensin II) and quantify displacement of [³H]this compound .
  • Data Normalization : Express results as % inhibition relative to baseline activity in untreated cells, with corrections for non-specific binding .

Q. Methodological and Ethical Considerations

Q. What steps ensure reproducibility in this compound studies, particularly in pharmacological assays?

  • Detailed Protocols : Publish full synthetic routes for this compound analogs (e.g., oxidative cyclization conditions) and validation data (HPLC purity, NMR spectra) .
  • Data Transparency : Share raw binding curves, dose-response data, and statistical analyses (e.g., ANOVA with post-hoc tests) in supplementary materials .
  • Reagent Validation : Certify IRAP antibodies and ligands via knockout controls or commercial standards .

Q. How can researchers address potential biases in interpreting this compound's metabolic stability data?

  • Blinded Analysis : Assign independent teams to synthesize compounds and assess stability.
  • Multi-Lab Validation : Collaborate with external labs to verify half-life (t₁/₂) and clearance rates .
  • Negative Controls : Include scrambled peptides or inactive analogs to rule out assay artifacts .

Q. Data Analysis and Reporting Standards

Q. What statistical approaches are appropriate for analyzing dose-dependent IRAP inhibition by this compound?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • Outlier Detection : Apply Grubbs' test or ROUT method (Q = 1%) to exclude anomalous replicates .
  • Error Propagation : Report SEM for triplicate experiments and use Monte Carlo simulations for uncertainty estimation .

Q. How should conflicting results between this compound and HA08 in IRAP trafficking studies be documented?

  • Contradiction Framework : Use the "3.5 Look for Contradiction" protocol to compare experimental conditions (e.g., cell type, stimulation duration) and identify confounding variables .
  • Meta-Analysis : Aggregate datasets from multiple studies to calculate pooled effect sizes and heterogeneity indices (I²) .

Q. Ethical and Compliance Guidelines

Q. What ethical approvals are required for using this compound in animal studies?

  • IACUC Review : Submit protocols for IRAP⁻/⁻ mouse studies, including endpoints for metabolic or behavioral assays .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing synthetic procedures and pharmacological data .

Propriétés

Formule moléculaire

C47H61N7O8

Poids moléculaire

852.05

Nom IUPAC

((S)-2-((S)-4-((2S,3S)-2-((S)-2-((R)-2-(aminomethyl)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanamido)-3-methylpentanamido)-3-oxo-3,4,5,10-tetrahydroazepino[3,4-b]indol-2(1H)-yl)pentanoyl)-L-phenylalanine

InChI

InChI=1S/C47H61N7O8/c1-6-13-40(44(58)52-38(47(61)62)23-29-14-9-8-10-15-29)54-26-39-33(32-16-11-12-17-35(32)49-39)24-37(46(54)60)51-45(59)41(28(5)7-2)53-43(57)36(22-30-18-20-31(55)21-19-30)50-42(56)34(25-48)27(3)4/h8-12,14-21,27-28,34,36-38,40-41,49,55H,6-7,13,22-26,48H2,1-5H3,(H,50,56)(H,51,59)(H,52,58)(H,53,57)(H,61,62)/t28-,34-,36-,37-,38-,40-,41-/m0/s1

Clé InChI

AAPRWZFIOAUINZ-AGAFZLDISA-N

SMILES

NC[C@@H](C(C)C)C(N[C@H](C(N[C@@H]([C@H](CC)C)C(N[C@@H](CC1=C(NC2=C1C=CC=C2)C3)C(N3[C@@H](CCC)C(N[C@H](C(O)=O)CC4=CC=CC=C4)=O)=O)=O)=O)CC5=CC=C(O)C=C5)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

IVDE-77;  IVDE 77;  IVDE77

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.